molecular formula C18H16ClN3O3 B12179033 N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12179033
M. Wt: 357.8 g/mol
InChI Key: QNPWZFHPSFWLIC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring fused with an oxazole ring, and various substituents that contribute to its biological activity.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H16ClN3O3/c1-9-16-12(8-13(10-3-4-10)21-18(16)25-22-9)17(23)20-14-7-11(19)5-6-15(14)24-2/h5-8,10H,3-4H2,1-2H3,(H,20,23)

InChI Key

QNPWZFHPSFWLIC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a precursor compound, such as 2-chloro-N-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetamide, under acidic conditions using reagents like polyphosphoric acid or phosphorus oxychloride . The resulting intermediate is then subjected to further reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The goal is to achieve a high-purity product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds with oxazolo[5,4-b]pyridine scaffolds exhibit significant antitumor properties. Studies have shown that derivatives of this scaffold can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study demonstrated that related compounds effectively reduced tumor growth in xenograft models, showcasing their potential as anticancer agents .

Enzymatic Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For example, it has shown promise as an inhibitor of metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders such as anxiety and depression. Preclinical studies suggest that selective modulation of these receptors can lead to therapeutic benefits .

Pharmacological Applications

Neurological Disorders
The modulation of mGluR activity by this compound suggests potential applications in treating neurological disorders. In particular, its efficacy in preclinical models for conditions like Parkinson’s disease and schizophrenia highlights its therapeutic promise .

Antimicrobial Properties
Recent investigations into the antimicrobial activity of related pyridine derivatives indicate that this compound may also possess significant antibacterial properties. The structure-activity relationship studies reveal that modifications to the oxazolo[5,4-b]pyridine core can enhance antimicrobial efficacy against various pathogens .

Material Science

Photophysical Properties
The unique structural features of N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lend themselves to applications in material science. Its photophysical properties have been explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s ability to form stable crystals with desirable optical characteristics makes it a candidate for further exploration in this field.

Case Studies

StudyFocusFindings
Study on Antitumor Activity Investigated the effect on cancer cell linesShowed significant reduction in cell viability and induced apoptosis
Enzymatic Inhibition Research Examined inhibition of mGluRsDemonstrated potential for treating anxiety and depression
Antimicrobial Activity Study Assessed against various pathogensIndicated promising antibacterial effects

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3K by binding to the kinase domain through key hydrogen bonds . This inhibition can disrupt signaling pathways involved in cell growth and survival, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific substituents, which confer unique biological activities. Its cyclopropyl and methoxy groups, in particular, contribute to its high affinity and specificity for certain molecular targets, such as PI3K.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against different targets, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

N 5 chloro 2 methoxyphenyl 6 cyclopropyl 3 methyl 1 2 oxazolo 5 4 b pyridine 4 carboxamide\text{N 5 chloro 2 methoxyphenyl 6 cyclopropyl 3 methyl 1 2 oxazolo 5 4 b pyridine 4 carboxamide}

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it targets folate receptor α-expressing cells, affecting nucleotide biosynthesis pathways crucial for cell growth and division .
  • Induction of Apoptosis : Studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the upregulation of pro-apoptotic factors such as caspases .
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens .

Biological Activity Data

Activity Target IC50 Value Reference
Enzyme InhibitionGARFTase and AICARFTaseNot specified
AntiproliferativeFolate receptor α-expressing cellsLow nM range
Apoptosis InductionVarious cancer cell linesNot specified
AntimicrobialGram-positive bacteriaNot specified

Case Study 1: Antitumor Activity

A study involving the administration of this compound to human tumor cell lines showed significant growth inhibition. The compound was effective at low concentrations (nM range), indicating high potency against cancer cells . The study also revealed that the compound's effects could be partially reversed by excess folic acid, suggesting a targeted mechanism through folate pathways.

Case Study 2: Neuropharmacological Effects

In another investigation focused on neurodegenerative diseases, the compound demonstrated potential as a multi-targeted agent. It exhibited inhibitory effects on monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration. The results indicated that the compound could serve as a lead candidate for developing therapies aimed at neuroprotection .

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